molecular formula C11H18Cl2N6O B2763404 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-3-carboxamide dihydrochloride CAS No. 1431963-91-5

4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-3-carboxamide dihydrochloride

Cat. No.: B2763404
CAS No.: 1431963-91-5
M. Wt: 321.21
InChI Key: VKLRRWAOILVXTA-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride typically involves multiple steps, starting with the formation of the pyrazole core. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole derivative, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups at specific positions on the pyrazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are explored for their antileishmanial and antimalarial activities.

Medicine: In medicinal chemistry, 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride is investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound finds applications in material science, where it is used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole-based compounds with similar structures and functionalities.

  • Heterocyclic compounds: Compounds containing different heterocyclic rings, such as imidazoles or triazoles.

Uniqueness: 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride stands out due to its specific substitution pattern and the presence of the dihydrochloride moiety, which can influence its solubility and reactivity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile contribute to its significance in research and industry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

4-amino-1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O.2ClH/c1-3-17-7-9(12)10(15-17)11(18)13-4-8-5-14-16(2)6-8;;/h5-7H,3-4,12H2,1-2H3,(H,13,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLRRWAOILVXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CN(N=C2)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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